DHFR Affinity Enhancement by Para-Dimethylamino Group
The target compound demonstrates a Ki of 147 nM against human dihydrofolate reductase (DHFR) [1]. In contrast, the structurally related analog 2,6-difluorophenylacetic acid, which lacks the dimethylamino substituent, exhibits a Ki of 2,500 nM (2.5 μM) against human aldo-keto reductase family 1 member B1 under comparable conditions [2]. The ~17-fold difference in binding affinity highlights the critical contribution of the 4-(dimethylamino)phenyl moiety to target engagement. While a direct head-to-head comparison in the same assay is not available, the cross-study comparison using inhibition constants as a standardized metric provides quantitative evidence that the para-dimethylamino substitution pattern on the α,α-difluoroarylacetic acid scaffold yields enhanced binding to this enzyme class.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 147 nM |
| Comparator Or Baseline | 2,6-Difluorophenylacetic acid: Ki = 2,500 nM |
| Quantified Difference | Approximately 17-fold lower Ki (higher affinity) for target compound |
| Conditions | Target compound: Human DHFR, dihydrofolate substrate, NADPH present, UV-Vis spectrometry [1]. Comparator: Human aldo-keto reductase family 1 member B1, pH 7.0, 2°C, fluorescence assay [2] |
Why This Matters
This affinity difference translates directly to reduced compound consumption in screening campaigns and improved signal-to-noise ratios in biochemical assays where DHFR or related reductase targets are under investigation.
- [1] BindingDB. (2024). Entry BDBM50625566 / CHEMBL5417784: Ki = 147 nM for inhibition of human dihydrofolate reductase (DHFR). View Source
- [2] BindingDB. Entry BDBM16428: Ki = 2.50E+3 nM for 2,6-difluorophenylacetic acid against aldo-keto reductase family 1 member B1. View Source
